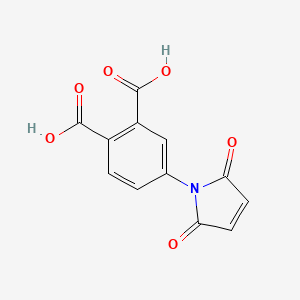

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

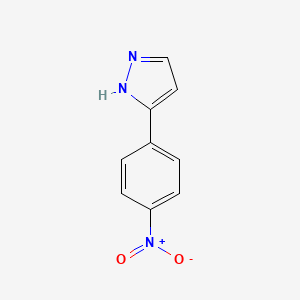

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol. It contains a maleimide group and a terminal carboxylic acid .

Synthesis Analysis

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid involves several steps. The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides, the cyclization of which gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Molecular Structure Analysis

The molecular structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid has been determined using X-ray and DFT-calculated structure . There is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings .Chemical Reactions Analysis

The maleimide group in 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

The molecular weight of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is 261.19 . Its IUPAC name is 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid .Applications De Recherche Scientifique

Synthesis of Derivatives

The compound can be used to synthesize derivatives such as 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. This derivative can further react with secondary amines to form other compounds .

Biological Activities

Derivatives of 1H-pyrrole-2,5-diones (maleimides) which include this compound, exhibit high and diverse biological activities. These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, and enzyme kinase .

Anticandidiasis and Antituberculosis Properties

Evidence has been obtained for the anticandidiasis and antituberculosis properties of certain derivatives of this compound .

Antitumor Activities

The compound has been used to synthesize succinimides with high antitumor activities . Additionally, some new sulfonamide derivatives, which can be synthesized from this compound, have shown antitumor activity .

Other Medical Applications

The compound has been used in the synthesis of drugs with antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activities .

Organotin(IV) Complexes

The compound can form complexes with organotin(IV) compounds. These complexes have been tested against different bacteria and fungi to determine their toxicity .

LD50 Data

The compound and its derivatives have been used in studies to calculate LD50 data using the Brine Shrimp method .

Industrial Applications

The compound has found wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group. Thus, they easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Mécanisme D'action

Target of Action

Similar compounds with a maleimide group, such as 2-(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid, are known to react with thiol groups . This suggests that the compound could potentially target biomolecules containing thiol groups.

Mode of Action

It can be inferred from similar compounds that the maleimide group in the compound might react with a thiol group to form a covalent bond . This reaction enables the connection of the compound with a biomolecule containing a thiol group.

Safety and Hazards

Orientations Futures

There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species . The search for new related systems remains important for the analysis of polymerization processes in which they are involved .

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)phthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO6/c14-9-3-4-10(15)13(9)6-1-2-7(11(16)17)8(5-6)12(18)19/h1-5H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCWROCCGJJZDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364080 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56896-91-4 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)